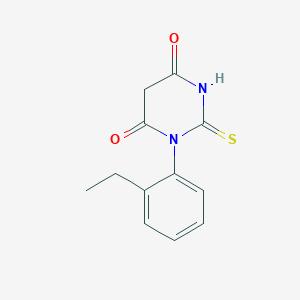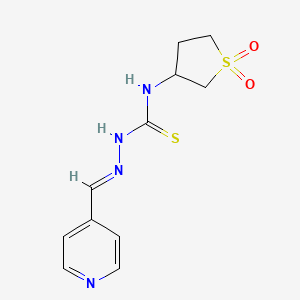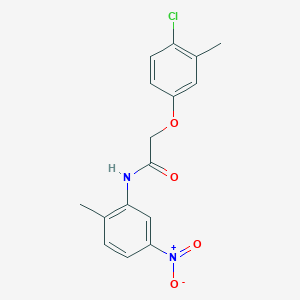
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acrylamide family of compounds and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves its inhibition of PKC. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potency as a PKC inhibitor. It has been found to be more potent than other PKC inhibitors, such as staurosporine and calphostin C. However, one limitation of using N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide is its toxicity. It has been found to be toxic to some cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. One area of research could be the development of more selective PKC inhibitors that do not have the toxicity issues associated with N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide. Another area of research could be the investigation of the role of PKC in other diseases, such as Alzheimer's disease and diabetes. Additionally, the use of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide in combination with other chemotherapeutic agents could be explored as a potential treatment for cancer.
Synthesemethoden
The synthesis of N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 5-methyl-2-pyridinylamine with 4-nitrocinnamic acid in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically around 70%.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-methyl-2-pyridinyl)-3-(4-nitrophenyl)acrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
(E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-2-8-14(16-10-11)17-15(19)9-5-12-3-6-13(7-4-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRZOMCFRVMVHA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methylpyridin-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)

![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)
![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)

![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)





![1-ethyl-4-[2-(isopropylthio)benzoyl]piperazine](/img/structure/B5883914.png)
![N-benzyl-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5883926.png)